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Compound of Interest

Compound Name: 1-Boc-pyrrolidine-3-carboxylic acid

Cat. No.: B054565

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Boc-
pyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery.
The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a
workflow diagram for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data Summary

The empirical formula for 1-Boc-pyrrolidine-3-carboxylic acid is C10H17NOa4, with a molecular
weight of 215.25 g/mol .[1][2] The spectroscopic data presented below are essential for the
structural elucidation and purity assessment of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Boc-pyrrolidine-3-carboxylic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 broad singlet 1H -COOH
~3.5-3.7 multiplet 2H -NCHa-
~3.3-3.5 multiplet 2H -NCHz2-
~2.9-3.1 multiplet 1H -CH(COOH)-
~2.1-2.3 multiplet 2H -CHz-
1.45 singlet 9H -C(CHs)s

Note: Chemical shifts can vary depending on the solvent and concentration. The acidic proton

of the carboxylic acid is often broad and may exchange with D20.[3]

Table 2: 13C NMR Spectroscopic Data for 1-Boc-pyrrolidine-3-carboxylic acid

Chemical Shift (6) ppm Assighment
~175-178 -COOH

~154 -C=0 (Boc)
~80 -C(CH3)3
~45-55 -NCH2-
~40-45 -CH(COOH)-
~28-32 -CHa-

28.5 -C(CHs)s

Note: The exact chemical shifts for the pyrrolidine ring carbons can show some variability due

to the presence of rotamers of the Boc-group.[4]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 1-Boc-pyrrolidine-3-carboxylic acid
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic acid)

2975 Medium-Strong C-H stretch (Alkyl)

1740-1690 Strong C.=O stretch (Carboxylic acid
dimer)

1680-1640 Strong C=0 stretch (Carbamate, Boc)

1400-1360 Medium C-H bend (t-butyl)

1320-1210 Strong C-O stretch (Carboxylic acid)

1160 Strong C-O stretch (Carbamate, Boc)

O-H bend (Carboxylic acid
dimer)

950-910 Medium, Broad

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band that
often overlaps with the C-H stretching vibrations.[5][6][7] The carbonyl stretching frequency is
also a prominent feature.[8]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Boc-pyrrolidine-3-carboxylic acid

miz lon
216.1230 [M+H]*
238.1049 [M+Na]*
160.0706 [M-CaHo+H]*
116.0706 [M-Boc+H]*

Note: M represents the parent molecule. The fragmentation pattern is dependent on the
ionization technique used.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://webspectra.chem.ucla.edu/irtable.html
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.benchchem.com/product/b054565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-Boc-

pyrrolidine-3-carboxylic acid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-pyrrolidine-3-carboxylic
acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs, DMSO-ds, or D20) in a standard 5
mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Tune and shim the instrument to the sample.

o Acquire a standard one-dimensional proton spectrum with a spectral width of
approximately 16 ppm.

o Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise
ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

o Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and
coupling constants (in Hz).

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum with a spectral width of approximately 220 ppm.

[9]

o Alarger number of scans (typically 1024 or more) will be required due to the low natural
abundance of 13C.
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o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Ensure good contact by applying pressure with the anvil.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an
agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water.[10]

¢ Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

o Data Acquisition:

o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
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o Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]*) and other
adducted species (e.g., [M+Na]*).

o Set the mass range to scan from m/z 50 to 500.

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the
parent ion to induce fragmentation and observe characteristic daughter ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of 1-Boc-pyrrolidine-3-carboxylic acid.

Workflow for Spectroscopic Analysis of 1-Boc-pyrrolidine-3-carboxylic Acid
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Caption: A logical workflow for the spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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